(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
CAS No.: 1384736-07-5
Cat. No.: VC0033268
Molecular Formula: C30H53BrOSi
Molecular Weight: 537.742
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384736-07-5 |
|---|---|
| Molecular Formula | C30H53BrOSi |
| Molecular Weight | 537.742 |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C30H53BrOSi/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 |
| Standard InChI Key | GRPMVEFKZYTBJO-NXUCFJMCSA-N |
| SMILES | CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Introduction
(3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene is a synthetic organic compound that belongs to the class of steroid derivatives. It is specifically designed for use in biochemical research and pharmaceutical applications, particularly in the study of cholesterol metabolism. The compound's structure includes a bromine atom, a tert-butyl group, and a dimethylsilyloxy moiety attached to a cholestane backbone, making it a derivative of cholesterol .
Synthesis and Applications
The synthesis of (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene involves the functionalization of cholesterol derivatives. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity for the desired stereochemistry. Protecting groups may be used during various steps to prevent unwanted reactions.
This compound is used in the preparation of series of cholesterol side-chain analogs. These analogs are crucial in studies related to the ω-regiospecificity of Mycobacterium tuberculosis cholesterol metabolizing cytochrome P450 enzymes, such as CYP124A1, CYP125A1, and CYP142A1 .
Potential Biological Activities
Research indicates that similar compounds may exhibit inhibition of HMG-CoA reductase activity, an enzyme crucial in cholesterol biosynthesis. This suggests that analogues like (3β)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene could serve as leads for developing cholesterol-lowering drugs.
Storage and Handling
While specific storage conditions for this compound are not well-documented, it is generally recommended to store such compounds at room temperature. Due to potential degradation over time, handling and storage should be conducted with caution to maintain its integrity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume